molecular formula C10H13N3 B1479969 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-00-5

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479969
CAS No.: 2098052-00-5
M. Wt: 175.23 g/mol
InChI Key: XPFWKUYAZOTWRV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that contains both imidazole and pyrazole rings. It is a potential non-classical isostere of indole .


Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazoles involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . A synthetic approach involving a successive and selective functionalization of the readily available 1H-imidazo[1,2-b]pyrazole scaffold has been chosen .


Molecular Structure Analysis

The molecular formula of this compound is C10H13N3 and its molecular weight is 175.23 g/mol. The structure includes both imidazole and pyrazole rings.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .

Scientific Research Applications

DNA Synthesis Inhibition

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole derivatives have been studied for their ability to inhibit DNA synthesis. For example, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells, presenting a distinct mode of action from other known inhibitors. This makes it a potential alternative method for stopping DNA synthesis (Ennis et al., 1971).

Functionalization and Solubility Enhancement

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been explored to enhance solubility in aqueous media. This approach is used in synthesizing isosteres, like for the indolyl drug pruvanserin, demonstrating improved solubility compared to the original drug (Schwärzer et al., 2021).

Inhibitors of Aurora Kinases

Compounds based on the imidazo-[1,2-a]-pyrazine core, such as a dual inhibitor of Aurora kinases A and B, have been developed. These compounds exhibit efficacy in tumor xenograft mouse models, indicating their potential in cancer treatment (Yu et al., 2010).

Synthesis of Cytotoxic and Anticancer Agents

Imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids have been synthesized and tested for cytotoxicity against cancer cell lines. These compounds have shown a broad range of growth inhibitions and potential for DNA and protein binding, suggesting their applicability in cancer therapy (Singh et al., 2020).

Synthesis of Novel Classes

The synthesis of novel classes of compounds, such as tetracyclic 1,4-Benzodiazepin-5-ones, using the imidazo[1,2-b]pyrazole structure as a starting point has been reported. This work demonstrates the versatility of this chemical structure in producing new compounds with potential biological activities (Basolo et al., 2010).

Multifarious Biological Activities

The imidazo[1,2-a]pyrazine scaffold is notable for its reactivity and diverse biological activities. Its versatility in organic synthesis and drug development is underscored by the variety of synthetic methods and biological applications associated with it (Goel et al., 2015).

Biochemical Analysis

Biochemical Properties

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, this compound has been found to interact with nucleic acids, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and biological activity. In vitro studies have shown that this compound remains stable under certain conditions, but it can degrade when exposed to specific environmental factors. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can occur. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can have distinct biological activities, further contributing to the compound’s overall effects on cellular function.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-4-9(3-1)12-7-8-13-10(12)5-6-11-13/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFWKUYAZOTWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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